REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].[H-].[Na+].Br[CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>CN(C=O)C>[C:16]([O:15][C:13](=[O:14])[CH2:12][N:4]1[CH2:5][CH2:6][CH2:7][N:2]([CH3:1])[C:3]1=[O:8])([CH3:19])([CH3:18])[CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CN1C(NCCC1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with 5 mL of a saturated aqueous ammonium chloride solution
|
Type
|
ADDITION
|
Details
|
diluted with 20 mL of water
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with ethyl acetate (3×10 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with water (2×3 mL), brine (1×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a 0-5% methanol in ethyl acetate gradient
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CN1C(N(CCC1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.09 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 15.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |